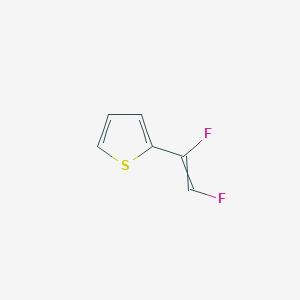

2-(1,2-Difluoroethenyl)thiophene

Description

Significance of Fluorinated Organic Compounds in Contemporary Research

The introduction of fluorine into organic molecules, a field known as organofluorine chemistry, has become a cornerstone of modern chemical research, particularly in medicinal chemistry and materials science. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—impart profound changes to the physical, chemical, and biological properties of the parent compound. pharmaguideline.comresearchgate.net

In medicinal chemistry, the strategic incorporation of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. researchgate.netpsu.edu This is because the strong C-F bond can block sites of metabolic degradation, and fluorine's electronegativity can alter the acidity of nearby functional groups, influencing interactions with biological targets. It is estimated that approximately 20% of all pharmaceuticals contain fluorine, including several top-selling drugs.

In materials science, fluorination is a key strategy for developing advanced polymers and liquid crystals. Fluorinated materials often exhibit unique properties such as high thermal stability, chemical resistance, and specific optical and electronic characteristics. These attributes make them valuable for a wide range of applications, including the development of high-performance polymers and materials for electronic devices. rsc.org

The Thiophene (B33073) Core: A Versatile Building Block in Heterocyclic Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in organic chemistry. ijprajournal.com Its aromatic nature, similar to that of benzene (B151609), allows it to undergo a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. pharmaguideline.comnih.gov The thiophene nucleus is found in numerous natural products and has been incorporated into a vast array of synthetic compounds with significant biological and material properties.

The utility of thiophene and its derivatives spans a wide range of applications. In medicinal chemistry, thiophene-containing compounds have shown a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijprajournal.comnih.gov The ability of the thiophene ring to act as a bioisostere for the benzene ring allows medicinal chemists to modify known drugs to improve their therapeutic profiles. researchgate.net In materials science, thiophene-based polymers, such as polythiophene, are at the forefront of research into organic electronics, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). rsc.orgmdpi.com

Rationale for Investigating 2-(1,2-Difluoroethenyl)thiophene

The investigation into this compound is driven by the strategic combination of a fluorinated vinyl group and a thiophene core. This molecular architecture is designed to create a novel building block with a unique combination of properties inherited from both moieties, opening up new avenues for the development of advanced materials and potentially bioactive molecules.

The introduction of the 1,2-difluoroethenyl group to the thiophene ring is expected to significantly modulate the electronic properties of the thiophene core. The strong electron-withdrawing nature of the fluorine atoms can influence the electron distribution within the aromatic system, affecting its reactivity and photophysical properties. nih.govrsc.org This makes this compound a promising candidate for the development of novel organic electronic materials. For instance, the controlled introduction of fluorine atoms into conjugated polymers has been shown to tune their electronic energy levels, which is a critical factor in the performance of organic solar cells and transistors. nih.govresearchgate.net

Furthermore, the presence of the difluorovinyl group can enhance the stability and influence the solid-state packing of materials derived from this compound, which are crucial parameters for device performance and longevity. rsc.org The investigation of this compound is therefore a logical step in the exploration of new fluorinated building blocks for the next generation of organic electronics. While specific biological activities have not been extensively reported for this exact compound, the known pharmacological importance of both fluorinated compounds and thiophene derivatives suggests that it could also serve as a scaffold for the design of new therapeutic agents. ijprajournal.commdpi.com

Overview of Research Trajectories for Fluorinated Thiophene Analogues

Research into fluorinated thiophene analogues is a vibrant and rapidly expanding area of organic chemistry. The primary research trajectories focus on leveraging the unique properties of fluorine to create novel materials with enhanced performance and to develop new molecules with potential therapeutic applications.

A significant area of investigation is the synthesis of fluorinated thiophene-containing polymers for organic electronics. mdpi.comnih.govresearchgate.net Scientists are exploring how the number and position of fluorine atoms on the thiophene ring or on side chains affect the electronic and physical properties of these polymers. The goal is to fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to optimize charge transport and device efficiency in applications like organic photovoltaics and field-effect transistors. nih.govresearchgate.net Research has shown that fluorination can lead to more planar polymer backbones, which facilitates intermolecular charge hopping and improves device performance.

Another important research direction is the development of new synthetic methodologies to access a wider variety of fluorinated thiophene derivatives. This includes the development of novel fluorination reagents and the application of modern cross-coupling reactions to efficiently construct these complex molecules. The ability to selectively introduce fluorine atoms at specific positions is crucial for establishing clear structure-property relationships.

While the focus has been heavily on materials science, there is also growing interest in the biological activities of fluorinated thiophenes. Given the prevalence of both fluorine and thiophene in approved drugs, researchers are investigating how the combination of these two motifs can lead to new drug candidates with improved efficacy and pharmacokinetic properties. ijprajournal.commdpi.com This includes the synthesis and screening of libraries of fluorinated thiophene analogues for a range of biological targets.

Structure

3D Structure

Properties

CAS No. |

316173-92-9 |

|---|---|

Molecular Formula |

C6H4F2S |

Molecular Weight |

146.16 g/mol |

IUPAC Name |

2-(1,2-difluoroethenyl)thiophene |

InChI |

InChI=1S/C6H4F2S/c7-4-5(8)6-2-1-3-9-6/h1-4H |

InChI Key |

RJAMYVAKFLXLPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(=CF)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 1,2 Difluoroethenyl Thiophene and Analogues

Direct Functionalization Strategies for Thiophene (B33073) Rings

Directly modifying the thiophene ring is a common approach to introduce the desired fluorinated vinyl group. These methods leverage the inherent reactivity of the thiophene nucleus.

Electrophilic Substitution Approaches for Thiophene Derivatives

Thiophene and its derivatives are known to undergo electrophilic substitution reactions, a property that can be exploited for their functionalization. nih.govyoutube.com The electron-rich nature of the thiophene ring makes it susceptible to attack by various electrophiles. nih.gov For instance, acylation of thiophene with acyl chlorides in the presence of a Lewis acid like tin chloride can yield acetylated thiophenes. youtube.com While direct electrophilic addition of a difluoroethenyl cation is not a standard method, related functionalizations like formylation using N-methylformanilide and phosphorus oxychloride, or with dimethylformamide and phosphorus oxychloride, provide 2-thenaldehyde. orgsyn.org Similarly, 2-thiophenecarboxylic acids can be synthesized from thiophenes using a CCl4–CH3OH–catalyst system. semanticscholar.org These functionalized thiophenes can then serve as precursors for further modifications to install the difluoroethenyl group.

Regioselective Metalation and Subsequent Fluorovinylation

A powerful strategy for the controlled functionalization of thiophene is through regioselective metalation. This involves the deprotonation of the thiophene ring at a specific position using a strong base, followed by quenching the resulting organometallic intermediate with an electrophile. The use of organolithium reagents, such as n-butyllithium, can lead to the formation of a 2-lithiothiophene derivative. youtube.com More sophisticated mixed-base systems, like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), are also highly effective for the metalation of thiophenes. researchgate.net

Once the thiophene is metalated, it can react with a suitable fluorovinylating agent. While direct reaction with a difluoroethenyl electrophile is one possibility, a more common approach involves cross-coupling reactions, as detailed in the following section. The choice of the metalating agent and reaction conditions is crucial for achieving high regioselectivity, allowing for the precise placement of the functional group at the desired position on the thiophene ring. rsc.org

Halogenation and Cross-Coupling Strategies

A widely employed and versatile method for synthesizing 2-(1,2-difluoroethenyl)thiophene involves the halogenation of the thiophene ring followed by a palladium-catalyzed cross-coupling reaction. princeton.edu Thiophene can be brominated regioselectively to produce 2-bromothiophene (B119243) or 2,5-dibromothiophene. nih.gov This halothiophene then serves as a coupling partner for a difluoroethenyl organometallic reagent.

The Stille coupling reaction is a prominent example of this strategy, where a halothiophene is coupled with an organotin reagent, such as (E)- or (Z)-(1,2-difluoroethenyl)tributylstannane. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium complex, often in the presence of ligands and additives like copper(I) iodide to enhance the reaction rate. wikipedia.orgharvard.edu The stereochemistry of the difluoroethenylstannane precursor is typically retained throughout the reaction, allowing for the stereospecific synthesis of either the (E)- or (Z)-isomer of the final product. wikipedia.org This method has been successfully used to synthesize various fluorinated thiophene-phenylene co-oligomers for applications in organic electronics. princeton.eduresearchgate.net

Synthesis of the 1,2-Difluoroethenyl Moiety

The successful synthesis of this compound often relies on the prior preparation of a stable and stereochemically defined 1,2-difluoroethenyl precursor.

| Precursor | Reagent | Product | Stereochemistry | Reference |

| (E/Z)-(2-Substituted-1,2-difluoroethenyl)silane | Tributyltin chloride, Potassium fluoride (B91410) | (E/Z)-(1,2-Difluoroethenyl)stannane | Retention of configuration | acs.org |

| Chlorotrifluoroethylene | Sequential synthesis | (E)-(1,2-Difluoro-1,2-ethenediyl)bis[tributylstannane] | E-isomer | nih.gov |

Transformations of Difluoroalkenes and Vinyl Fluorides

The 1,2-difluoroethenyl unit can be synthesized through various transformations of other fluorinated alkenes. For example, 1,2-dichloro-difluoro-ethylene can be converted to 1-chloro-1,2-difluoro-ethylene and 1,2-difluoro-ethylene through catalytic hydrogenolysis. google.com The synthesis of 1,1-difluoro- or 1-fluoroalkenes can be achieved from 2,2,2-trifluoroacetophenone (B138007) derivatives. researchgate.net Furthermore, 1,2-dihaloalkenes, which can serve as precursors, are accessible through the dihalogenation of alkynes, although these methods can sometimes suffer from a lack of stereoselectivity. nih.gov The development of stereoselective methods for the synthesis of dihaloalkenes is an active area of research. nih.gov

Gem-Difluoroalkene Synthesis via Novel Methodologies

The creation of the gem-difluoroalkene moiety is a critical first step in the synthesis of many fluorinated targets. Traditional methods often involve harsh conditions or limited substrate scope. However, recent advancements have provided milder and more versatile routes.

One notable approach involves a photoredox-promoted radical/polar crossover reaction. This method allows for the convergent synthesis of 1,1-difluoroalkene motifs under mild conditions. organic-chemistry.org In this process, photocatalytically generated carbon-centered radicals, derived from a variety of precursors, add to trifluoromethyl-substituted alkenes to yield the corresponding gem-difluoroalkenes in high yields. organic-chemistry.org

Another innovative strategy is the photocatalytic decarboxylative/defluorinative reaction of α-trifluoromethyl alkenes with α-keto acids or α-amino acids. This reaction proceeds at room temperature under visible light, offering a pathway to functionalized γ,γ-difluoroallylic ketones and 1,1-difluorohomoallyl amines. nih.gov

Furthermore, a sequence of hydroboration and 1,2-elimination of α,β-unsaturated carbonyl substrates provides a straightforward protocol for gem-difluoroalkene synthesis under mild conditions. ntnu.no This two-step, one-pot method is effective for generating these valuable fluorinated building blocks. ntnu.no The development of these novel methodologies has significantly expanded the toolbox for accessing gem-difluoroalkenes, which are key precursors for more complex molecules like this compound. wikipedia.org

Coupling Strategies for this compound Construction

The formation of the carbon-carbon bond between the thiophene ring and the difluoroethenyl group is typically achieved through cross-coupling reactions. Palladium- and copper-catalyzed methods are at the forefront of these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, offering a powerful means to construct C-C bonds with high efficiency and functional group tolerance. nih.govyoutube.com

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)-C(sp²) bonds. nih.gov This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov

A highly relevant protocol for the synthesis of vinylated arenes involves the use of potassium vinyltrifluoroborate, which can be prepared on a large scale from vinylmagnesium bromide and trimethyl borate (B1201080) followed by treatment with KHF₂. uwindsor.ca While the direct coupling of 2-thienylboronic acid with a 1,2-difluoroethenyl halide has not been explicitly detailed in readily available literature, a closely related and highly promising approach involves the use of 2,2-difluorovinyl tosylate as the electrophilic partner. nih.gov General conditions have been developed for the Suzuki-Miyaura coupling of arylboronic acids with this stable and less toxic alternative to vinyl halides, providing a facile route to gem-difluorovinyl-substituted aromatics. nih.gov

A typical procedure would involve the reaction of 2-thienylboronic acid with a 1,2-difluoroethenyl electrophile, such as a bromide, iodide, or tosylate, in the presence of a palladium catalyst like Pd(OAc)₂ or a pre-catalyst, a phosphine (B1218219) ligand (e.g., SPhos or XPhos), and a base (e.g., Cs₂CO₃ or K₂CO₃) in a suitable solvent system like dioxane/water. ntnu.nonih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields and can be highly dependent on the specific substrates. ntnu.no

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Arylboronic Acids with Vinyl Electrophiles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | CsF | Isopropanol | RT | Varies | nih.gov |

| PdCl₂(dppf) | - | K₂CO₃ | MeCN/H₂O | 80 | up to 90 | researchgate.net |

| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | THF/H₂O | RT | 72 | uwindsor.ca |

This table presents generalized conditions from related Suzuki-Miyaura couplings and should be considered as a starting point for the synthesis of this compound.

The Stille coupling reaction provides another powerful method for the formation of C-C bonds by coupling an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. researchgate.net

In the context of synthesizing this compound, a plausible route involves the reaction of 2-(tributylstannyl)thiophene (B31521) with a 1,2-difluoroethenyl halide (iodide or bromide). wikipedia.org Vinyl halides are common coupling partners in Stille reactions. wikipedia.org The stereochemistry of the alkene is generally retained throughout the reaction under mild conditions. wikipedia.org

Typical catalysts for the Stille reaction include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. The addition of copper(I) salts, such as CuI, can significantly accelerate the reaction rate. nih.govharvard.edu The choice of solvent is often a polar aprotic solvent like DMF or THF.

Table 2: General Parameters for Stille Coupling Reactions

| Palladium Catalyst | Additive(s) | Solvent | Temperature | Reference |

| Pd(PPh₃)₄ | LiCl | THF | Reflux | nih.gov |

| Pd₂(dba)₃ / AsPh₃ | CuI | DMF | 60 °C | nih.gov |

| PdCl₂(PPh₃)₂ | - | DMF | 95 °C | nih.gov |

This table outlines general conditions for Stille couplings that could be adapted for the synthesis of the target compound.

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. acs.org While not a direct route to an ethenyl linkage, it is a key method for creating ethynylene-thiophene structures, which can be precursors to the desired vinyl compounds through subsequent reduction.

The reaction is typically carried out under mild conditions, often at room temperature, using an amine base like diethylamine (B46881) or triethylamine, which can also serve as the solvent. acs.org A general protocol involves the coupling of an iodothiophene with a terminal alkyne using a Pd/C-CuI-PPh₃ catalyst system in water, which offers an economical and reliable process. ntnu.no

A plausible, though indirect, route to this compound could involve the Sonogashira coupling of a halo-thiophene with a difluoro-substituted alkyne, followed by a stereoselective reduction of the resulting triple bond.

Copper-Catalyzed Reactions for Thiophene Derivatization

Copper-catalyzed reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods for the derivatization of thiophenes. libretexts.org Copper catalysis can be effective for the formation of C-S bonds and for certain C-C coupling reactions. For instance, copper(I) iodide has been used in conjunction with 1,10-phenanthroline (B135089) to catalyze the synthesis of 2,5-disubstituted thiophenes from 1-bromoalkynes and sodium sulfide. libretexts.org While direct copper-catalyzed vinylation of thiophenes is less common than palladium-catalyzed methods, copper salts are frequently used as co-catalysts in reactions like the Stille and Sonogashira couplings to enhance reactivity. nih.govharvard.eduacs.org

Novel Approaches for Constructing Fluorinated Thienyl Systems

The incorporation of fluorine into thiophene rings has become a critical strategy in the development of advanced materials and pharmaceuticals, owing to fluorine's ability to modulate electronic properties, metabolic stability, and binding affinities. Recent research has moved beyond classical methods towards more sophisticated and efficient strategies for creating fluorinated thienyl systems. These novel approaches often focus on direct C-H functionalization, advanced catalytic cycles, and innovative ring-construction strategies, providing access to previously challenging structures.

One of the most direct and atom-economical strategies is the direct fluorination of the thiophene ring. While early methods using molecular fluorine (F₂) were often non-selective and harsh, modern techniques offer greater control. thieme-connect.com A more refined approach involves the lithiation of the thiophene ring followed by quenching with an electrophilic fluorinating reagent. For instance, 3-fluoro-4-alkylthiophenes have been successfully prepared by treating 3-bromo-4-alkyl-2,5-bis(trimethylsilyl)thiophene with n-butyllithium (n-BuLi) and then adding N-fluorobenzenesulfonimide (NFSI) as the fluorine source, achieving yields between 46–52%. acs.org

Palladium-catalyzed reactions have emerged as a powerful tool for constructing complex and highly functionalized thiophenes. A notable innovation is the use of palladium/norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani reaction. This methodology enables the direct and site-selective vicinal difunctionalization of thiophenes, allowing for the simultaneous installation of two different functional groups. nih.gov For example, this approach can functionalize the C4 and C5 positions of the thiophene ring in a single operation, offering a rapid way to increase molecular complexity. nih.gov While direct fluorination via this specific catalytic cycle is still an emerging area, the strategy's robustness makes it a promising platform for incorporating fluorine-containing moieties.

Another advanced palladium-catalyzed method is the Suzuki-Miyaura cross-coupling reaction, which has been optimized for mild and efficient synthesis. This reaction is crucial for creating complex molecules where one of the coupling partners is a fluorinated building block. For example, a tetrafluorinated monomer, 4,7-bis(3,4-difluorothiophen-2-yl)-2,1,3-benzothiadiazole, was synthesized and subsequently polymerized using a Stille coupling, demonstrating how fluorinated thiophene units can be incorporated into larger systems like low band gap polymers for organic photovoltaics. rsc.orgresearchgate.net The optimization of Suzuki-Miyaura reactions using catalysts like palladium(II) acetate (B1210297) with ligands such as SPhos has enabled the synthesis of various functionalized cyclopropylthiophenes under mild conditions with low catalyst loading. nih.gov

| Reaction Type | Thiophene Substrate | Coupling Partner / Reagent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Bromothiophenes | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | Cyclopropylthiophenes | 69-93% | nih.gov |

| Stille Coupling | Stannylated Dithienogermole | 4,7-bis(3,4-difluorothiophen-2-yl)-2,1,3-benzothiadiazole | Not specified | Fluorinated Donor-Acceptor Polymer | Not specified | rsc.orgresearchgate.net |

| Direct C-H Alkynylation | Ethylthiophene | 1-Bromo-2-TIPS-acetylene | Pd(OAc)₂ / AgOAc | 2-Alkynyl-5-ethylthiophene | 45% (sequential) | nii.ac.jp |

| Catellani-type Reaction | 2-Substituted Thiophenes | Aryl Halides | Pd/Norbornene (NBE) | C4,C5-Difunctionalized Thiophenes | Good | nih.gov |

A truly innovative ring-construction strategy involves the use of trifluoromethyl (CF₃)-bearing cyclopropanes. In this method, treatment with a Lewis acid like diethylaluminum chloride (Et₂AlCl) triggers a ring-opening to form a stabilized difluorocarbocation. This reactive intermediate can be trapped by a sulfur nucleophile, such as a thiocarboxylic acid. A subsequent deesterification and 5-endo-trig cyclization cascade leads to the formation of the desired ring-fluorinated thiophene derivative. acs.org This approach represents a sophisticated use of strain-release chemistry to construct the heterocyclic core with embedded fluorine atoms.

| Method | Starting Material | Key Reagents | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|---|

| Ring-Opening/Cyclization | CF₃-Cyclopropanes | Et₂AlCl, Thiocarboxylic Acid | Difluorocarbocation | Ring-Fluorinated Thiophenes | acs.org |

| Electrophilic Fluorination | Lithiated Thiophenes | N-Fluorobenzenesulfonimide (NFSI) | - | Fluorothiophenes | thieme-connect.comacs.org |

| Green Sulfonyl Fluoride Synthesis | Thiols / Disulfides | SHC5®, Potassium Fluoride (KF) | - | Sulfonyl Fluorides | eurekalert.org |

Finally, the development of green chemistry approaches provides safer and more sustainable routes to related compounds. A recently developed method allows for the conversion of easily accessible thiols and disulfides into sulfonyl fluorides using SHC5® (a stable, solid hypervalent chloro-iodine compound) and potassium fluoride (KF). eurekalert.org This process avoids the use of highly toxic reagents like SO₂F₂ gas and produces only non-toxic salts as byproducts. While this reaction yields a sulfonyl fluoride group (SO₂F) rather than a direct C-F bond on the thiophene ring, it is a significant advancement for creating fluorinated sulfur-containing heterocyclic compounds with minimal environmental impact. eurekalert.org These diverse and innovative strategies are continually expanding the synthetic chemist's toolkit, enabling the construction of a wide array of complex fluorinated thienyl systems for various applications.

Chemical Reactivity and Transformations of 2 1,2 Difluoroethenyl Thiophene

Reactions Involving the Difluoroethenyl Group

The difluoroethenyl group is a key site of reactivity in 2-(1,2-difluoroethenyl)thiophene, undergoing addition reactions and C-F bond functionalization.

Addition Reactions to the Fluorinated Alkene

The carbon-carbon double bond in the difluoroethenyl moiety is susceptible to addition reactions. Due to the presence of the electron-withdrawing fluorine atoms, the double bond is electron-deficient, making it a target for nucleophilic attack. For instance, the addition of nucleophiles, such as thiols, can occur in a Michael-type addition. srce.hr The reaction of conjugated dienes with a strong acid like HBr can lead to both 1,2- and 1,4-addition products. masterorganicchemistry.com The regioselectivity of these additions is influenced by the electronic and steric properties of the nucleophile and the reaction conditions.

Visible light photoredox catalysis has emerged as a powerful tool for the functionalization of fluorinated alkenes. mdpi.com Radical addition to the C-C double bond is facilitated by the electron-withdrawing trifluoromethyl group, which lowers the energy of the lowest unoccupied molecular orbital (LUMO). mdpi.com

Stereochemical Outcomes in Transformations

The stereochemistry of addition reactions to the difluoroethenyl group is an important consideration. The approach of the incoming reagent can be influenced by the existing stereochemistry of the double bond (E or Z isomer) and the steric bulk of the thiophene (B33073) ring. Depending on the reaction mechanism, the addition can proceed in a syn or anti fashion, leading to the formation of specific stereoisomers. For example, in reactions involving a resonance-stabilized intermediate, the stereochemical outcome can be a mixture of products. masterorganicchemistry.com

Functionalization of C-F Bonds in the Difluoroethenyl Unit

The carbon-fluorine bond, while strong, can be selectively functionalized under specific conditions. baranlab.org This represents a significant area of research for creating novel fluorinated molecules. baranlab.org One common strategy involves the cleavage of the C-F bond through visible light photoredox catalysis. mdpi.com This can occur via radical-radical cross-coupling or an addition-elimination pathway. mdpi.com Another approach is the use of metal-mediated or -catalyzed reactions that proceed through β-fluorine elimination from an organometallic intermediate. researchgate.net Lewis acids can also be employed to activate the C-F bond, facilitating nucleophilic substitution. researchgate.net

Metalloenzymes, such as certain nonheme iron hydroxylases and Rieske dioxygenases, have also been shown to catalyze the cleavage of C-F bonds in fluorinated substrates. nih.gov

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is an aromatic system that undergoes characteristic electrophilic substitution reactions. The presence of the electron-withdrawing difluoroethenyl substituent deactivates the ring towards electrophilic attack and influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns

Thiophene is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). wikipedia.orgpearson.com Substitution typically occurs preferentially at the C2 and C5 positions due to the ability of the sulfur atom to stabilize the intermediate carbocation. wikipedia.orgpearson.com However, the electron-withdrawing difluoroethenyl group at the 2-position deactivates the thiophene ring, making electrophilic substitution more challenging compared to unsubstituted thiophene. makingmolecules.comuci.edu

The directing effect of the difluoroethenyl group will influence the position of further substitution. As an electron-withdrawing group, it is expected to direct incoming electrophiles primarily to the C4 and C5 positions. makingmolecules.commsu.edu Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. makingmolecules.compitt.edu For example, bromination of thiophene derivatives can be achieved, and in some cases, is highly regioselective. nih.govrsc.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Conditions | Expected Major Product(s) |

| Br₂, FeBr₃ | 4-Bromo-2-(1,2-difluoroethenyl)thiophene and/or 5-Bromo-2-(1,2-difluoroethenyl)thiophene |

| HNO₃, H₂SO₄ | 4-Nitro-2-(1,2-difluoroethenyl)thiophene and/or 5-Nitro-2-(1,2-difluoroethenyl)thiophene |

| SO₃, H₂SO₄ | This compound-4-sulfonic acid and/or this compound-5-sulfonic acid |

| RCOCl, AlCl₃ | 4-Acyl-2-(1,2-difluoroethenyl)thiophene and/or 5-Acyl-2-(1,2-difluoroethenyl)thiophene |

Note: The actual product distribution may vary depending on the specific reaction conditions.

Nucleophilic Attack and Organometallic Reactions

While electrophilic substitution is characteristic of aromatic rings, nucleophilic attack on the thiophene ring itself is generally unfavorable unless activated by strong electron-withdrawing groups. numberanalytics.comyoutube.com However, the thiophene ring can be involved in organometallic reactions. numberanalytics.comyoutube.comyoutube.com

Deprotonation of the thiophene ring using a strong base, such as butyllithium, can generate a thienyllithium species. wikipedia.org This organometallic intermediate is a powerful nucleophile and can react with various electrophiles to introduce a wide range of functional groups onto the thiophene ring. wikipedia.org The position of lithiation is influenced by the directing effect of the difluoroethenyl substituent.

Transition metal-catalyzed cross-coupling reactions are also important transformations for functionalizing the thiophene ring. organic-chemistry.orgresearchgate.net For example, palladium-catalyzed reactions can be used to form new carbon-carbon or carbon-heteroatom bonds at specific positions on the thiophene ring. numberanalytics.com

Advanced Spectroscopic and Structural Characterization of 2 1,2 Difluoroethenyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(1,2-difluoroethenyl)thiophene, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

Detailed ¹H and ¹³C NMR Assignments for Structural Elucidation

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the thiophene (B33073) ring and the vinyl proton. The chemical shifts of the thiophene protons are influenced by the electron-withdrawing nature of the difluoroethenyl substituent. Typically, protons on a thiophene ring appear in the range of δ 7.0-8.0 ppm. chemicalbook.comstrath.ac.uk The vinyl proton's chemical shift will be significantly affected by the adjacent fluorine atoms through-bond coupling.

The ¹³C NMR spectrum provides information about the carbon framework. The carbon atoms of the thiophene ring typically resonate between δ 120-145 ppm. researchgate.netresearchgate.netchemicalbook.comchemicalbook.com The carbons of the difluoroethenyl group will show characteristic shifts due to the strong electronegativity of the fluorine atoms, and their signals will be split into doublets or triplets due to C-F coupling.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on known substituent effects on thiophene and ethene derivatives. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene H-3 | ~7.2 | ~128 |

| Thiophene H-4 | ~7.1 | ~126 |

| Thiophene H-5 | ~7.4 | ~130 |

| Ethenyl H | ~6.5-7.5 | - |

| Thiophene C-2 | - | ~135-145 |

| Thiophene C-3 | - | ~128 |

| Thiophene C-4 | - | ~126 |

| Thiophene C-5 | - | ~130 |

| Ethenyl C-1 | - | ~140-150 (split by F) |

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated organic compounds. rsc.orgsemanticscholar.org Given the presence of two fluorine atoms on the ethenyl group, the ¹⁹F NMR spectrum is expected to show two distinct signals if they are in different chemical environments (e.g., in the case of a specific isomer). These signals would likely appear as doublets due to geminal F-F coupling and would also exhibit coupling to the vinyl proton. The chemical shifts for vinyl fluorides typically fall in a broad range, but can be influenced by the aromatic thiophene ring. ucsb.eduhuji.ac.il

2D NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. walisongo.ac.idyoutube.comemerypharma.com For this compound, it would show correlations between the adjacent protons on the thiophene ring (H-3, H-4, and H-5) and potentially a weaker, long-range coupling between the vinyl proton and the thiophene proton at the 3-position.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.netwalisongo.ac.idcolumbia.edu It would be used to definitively assign which proton signal corresponds to which carbon signal for the C-H bonds in the thiophene ring and the vinyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. walisongo.ac.idyoutube.comcolumbia.edu HMBC is essential for identifying quaternary carbons (like C-2 of the thiophene ring) and for confirming the connectivity between the thiophene ring and the difluoroethenyl substituent. For instance, correlations would be expected between the vinyl proton and the C-2 and C-3 carbons of the thiophene ring.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands. Thiophene ring C-H stretching vibrations typically appear around 3100 cm⁻¹. iosrjournals.orgresearchgate.netresearchgate.net Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region. iosrjournals.org The C=C stretching of the ethenyl group would likely be observed around 1650 cm⁻¹. Strong C-F stretching bands are anticipated in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. The C=C stretching of both the thiophene ring and the ethenyl bridge should give rise to strong Raman signals. mdpi.comresearchgate.net The C-S stretching modes of the thiophene ring are also characteristically observed in Raman spectra, typically in the 600-800 cm⁻¹ range. iosrjournals.org

Table 2: Predicted Vibrational Frequencies for this compound Note: These are estimated values based on characteristic group frequencies. Actual experimental values may vary.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Vinyl C-H Stretch | 3050-2950 | Medium |

| C=C Stretch (vinyl) | ~1650 | Medium (IR), Strong (Raman) |

| C=C Stretch (thiophene) | 1600-1400 | Medium-Strong |

| C-F Stretch | 1300-1000 | Strong (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the conjugated system formed by the thiophene ring and the ethenyl bridge. Thiophene itself has a strong absorption band around 235 nm. researchgate.netresearchgate.net The extended conjugation with the difluoroethenyl group is likely to cause a bathochromic (red) shift in the absorption maximum. The fluorine atoms may have a modest electronic effect on the absorption wavelength. nih.govgrafiati.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For a novel or uncharacterized compound like this compound, mass spectrometry would be a primary tool for confirming its identity.

In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙), which corresponds to the molecular weight of the compound. The molecular ion of this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₆H₄F₂S).

Following ionization, the molecular ion undergoes fragmentation, breaking into smaller, characteristic ions. The fragmentation pattern is highly dependent on the molecule's structure, particularly the stability of the resulting fragments. For thiophene and its derivatives, fragmentation often involves the cleavage of bonds on the substituent groups and the disruption of the aromatic thiophene ring.

Expected Fragmentation for this compound:

While specific data is unavailable, a plausible fragmentation pathway for this compound would likely involve:

Loss of the difluoroethenyl group: Cleavage of the bond between the thiophene ring and the ethenyl substituent.

Fragmentation of the thiophene ring: The thiophene ring itself can fragment, often leading to the formation of the thiopyrylium (B1249539) ion or smaller sulfur-containing fragments.

Rearrangements: Skeletal rearrangements are common in the mass spectra of many thiophene compounds. nih.gov

The mass spectra of various thiophene derivatives have been studied, providing insight into their fragmentation behavior. For instance, the fragmentation of 2-thiophenesulfonyl derivatives and benzo[b]thiophene derivatives has been documented, showing characteristic cleavages at the substituent. nih.govsigmaaldrich.com The NIST WebBook provides mass spectral data for the parent compound, thiophene, which serves as a fundamental reference. nist.gov

Table 1: Mass Spectral Data for Thiophene and a Related Derivative

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Peaks (m/z) | Source |

| Thiophene | C₄H₄S | 84.14 | 84 (M⁺˙), 58, 45 | nist.govspectrabase.com |

| 2,2'-Dithiobis(thiophene) | C₈H₆S₄ | 230.39 | 230 (M⁺˙), 147, 83 | matrixscientific.com |

This table presents data for related compounds to illustrate typical mass spectrometry results in this chemical family.

Luminescence and Photoluminescence Quantum Yield Studies

Luminescence, including fluorescence and phosphorescence, is the emission of light from a substance. The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed. Thiophene-based materials are of significant interest in organic electronics and optoelectronics, and their luminescent properties are a key area of research. rsc.org

The luminescence of thiophene-containing molecules is highly dependent on their chemical structure, including the nature of substituents, the extent of π-conjugation, and the molecular environment. nih.govrsc.org The introduction of a difluoroethenyl group to the thiophene ring in this compound would be expected to influence its electronic properties and, consequently, its luminescence behavior. The electron-withdrawing nature of the fluorine atoms could affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission wavelength.

Studies on various thiophene derivatives have shown that structural modifications can significantly impact PLQY. For example, some thiophene-containing tetraphenylethene derivatives exhibit aggregation-induced emission (AIE), where their fluorescence is enhanced in the aggregated or solid state. nih.gov In contrast, many simple oligothiophenes show higher fluorescence quantum yields in solution, which increase with the length of the conjugated chain. rsc.org

The PLQY of a compound is determined by the relative rates of radiative (light-emitting) and non-radiative (heat-dissipating) decay from the excited state. Factors that can increase non-radiative decay and thus lower the PLQY include molecular vibrations and rotations, as well as intermolecular interactions that lead to quenching.

Table 2: Photoluminescence Data for Representative Thiophene-Based Materials

| Compound/Material | Emission Color | Quantum Yield (Φ) | Conditions | Source |

| Thiophene-containing tetraphenylethene derivative 1 | Blue | - | Aggregated State | nih.gov |

| Thiophene-containing tetraphenylethene derivative 2 | Blue-green | - | Aggregated State | nih.gov |

| Thiophene-containing tetraphenylethene derivative 3 | Green | - | Aggregated State | nih.gov |

| Thiophene-containing tetraphenylethene derivative 4 | Yellow | - | Aggregated State | nih.gov |

| Zinc and europium alpha-thiophene carboxylate polymer | Red | 0.6 (relative to quinoline) | Acetone solution | nih.gov |

| Thienothiophene-based fluorophore (DMB-TT-TPA) | - | 86% | THF solution | ijprajournal.com |

| Thienothiophene-based fluorophore (DMB-TT-TPA) | - | 41% | Solid-state | ijprajournal.com |

This table showcases the diversity of luminescent properties in the thiophene family, with data from related compounds.

Electrochemical Characterization (Cyclic Voltammetry, etc.)

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for investigating the redox properties of molecules. For a π-conjugated system like this compound, CV can provide valuable information about its HOMO and LUMO energy levels, its electrochemical stability, and its potential for use in electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

In a CV experiment, the potential applied to a working electrode is swept linearly in both forward and reverse directions, and the resulting current is measured. For a redox-active species, this results in a voltammogram with peaks corresponding to oxidation and reduction events. The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential is related to the energy gained upon adding an electron to the LUMO.

The electrochemical behavior of thiophene and its derivatives has been extensively studied. Thiophene itself can be electrochemically polymerized to form polythiophene, a conducting polymer. researchgate.netajrconline.org The CV of this process shows an irreversible oxidation peak for the monomer, followed by the appearance of reversible redox waves corresponding to the p-doping and de-doping of the resulting polymer film. researchgate.net

The introduction of substituents onto the thiophene ring significantly influences its electrochemical properties. The difluoroethenyl group in this compound, with its electron-withdrawing character, would be expected to make the compound more difficult to oxidize (a higher oxidation potential) compared to unsubstituted thiophene. This is because the fluorine atoms withdraw electron density from the π-system, stabilizing the HOMO.

Table 3: Electrochemical Data for Thiophene and Related Polymers

| Compound/Material | Method | Key Findings | Solvent/Electrolyte | Source |

| Thiophene | Cyclic Voltammetry | Onset of polymerization oxidation at ~1.3 V. | Acetonitrile / Bu₄NBF₄ | researchgate.net |

| Polythiophene | Cyclic Voltammetry | Reversible oxidation/reduction (doping/dedoping) peaks. | Acetonitrile / Bu₄NBF₄ | researchgate.net |

| Benzene (B151609)/thiophene based D–π–A chromophores | Cyclic Voltammetry | HOMO-LUMO gaps determined from redox potentials. | Dichloromethane / [NBu₄][PF₆] | nih.gov |

This table provides examples of electrochemical characterization for thiophene and its derivatives to illustrate the type of data obtained.

Computational and Theoretical Investigations of 2 1,2 Difluoroethenyl Thiophene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric characteristics of 2-(1,2-difluoroethenyl)thiophene.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict its three-dimensional geometry, bond lengths, and bond angles. The introduction of the difluoroethenyl group to the thiophene (B33073) ring is expected to influence the planarity of the molecule due to steric and electronic effects.

While specific DFT studies on this compound are not widely available in the literature, research on related fluorinated thiophene derivatives and vinylthiophenes provides valuable insights. For instance, DFT calculations on fluorinated dithienobenzothiadiazole (DTBT) comonomers have shown that the number and position of fluorine atoms significantly modify the reactivity and regioselectivity of polymerization reactions. researchgate.net This suggests that the fluorine atoms in this compound will have a profound impact on its electronic properties.

Table 1: Predicted General Effects of Difluoroethenyl Substitution on Thiophene Geometry

| Geometric Parameter | Expected Change due to -(CF=CFH) group | Rationale |

| C-C bond lengths in thiophene ring | Minor alterations | Inductive effects of the substituent. |

| C-S bond lengths in thiophene ring | Minor alterations | Inductive effects of the substituent. |

| Planarity of the molecule | Potential for slight deviation from planarity | Steric hindrance between the vinyl group and the thiophene ring. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For conjugated systems like this compound, the HOMO-LUMO gap is a critical parameter. A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. The introduction of fluorine atoms, which are highly electronegative, is expected to lower both the HOMO and LUMO energy levels. This effect has been observed in studies of other fluorinated organic compounds. researchgate.net

In a study on fluorene-based donor-acceptor conjugated copolymers, the inclusion of fluorinated thiophene derivatives was found to influence the optical and self-assembly properties of the polymers, which is directly related to their FMO energies. acs.org Theoretical studies on 3,5-dicyanothiophene have also utilized DFT to calculate reactivity descriptors, showing a good correlation between experimental and theoretical electrophilicity indices, which are derived from HOMO and LUMO energies. acs.org

While specific values for this compound are not available, we can infer the expected trends based on related compounds.

Table 2: Estimated Frontier Molecular Orbital (FMO) Properties of this compound

| Molecular Orbital | Expected Energy Level | Rationale |

| HOMO | Lowered compared to 2-vinylthiophene (B167685) | Electron-withdrawing effect of fluorine atoms. |

| LUMO | Significantly lowered compared to 2-vinylthiophene | Strong electron-withdrawing nature of the difluoroethenyl group. |

| HOMO-LUMO Gap | Likely reduced | The lowering of the LUMO is often more pronounced than that of the HOMO. |

Charge Distribution and Electrostatic Potential Surfaces

The charge distribution and electrostatic potential surface (EPS) of a molecule provide a visual representation of the electron density and are key to understanding intermolecular interactions. The EPS map is particularly useful for predicting how a molecule will interact with other molecules, such as electrophiles and nucleophiles.

For this compound, the highly electronegative fluorine atoms will create a region of negative electrostatic potential around them, while the hydrogen atoms of the thiophene ring and the vinyl group will be more electropositive. The sulfur atom in the thiophene ring also contributes to the charge distribution, typically having a region of negative potential.

Incorporating fluorine into heterocyclic compounds can significantly affect their physicochemical properties, including the electrostatic potential and dipole moment. ethernet.edu.et This, in turn, influences their bioavailability and pharmacokinetic properties in medicinal chemistry applications. ethernet.edu.et While a specific EPS map for this compound is not available, the general features can be predicted based on the known effects of fluorine substitution.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and materials over time. These simulations can provide insights into conformational changes, intermolecular interactions, and the bulk properties of materials.

While there are no specific MD simulation studies reported for this compound, research on related substituted thiophenes and polythiophenes offers a glimpse into the potential applications of this technique. MD simulations have been used to study the interaction of analyte molecules with polythiophenes bearing heterocyclic substituents, with the aim of designing chemical sensory materials. researchgate.net These studies analyze parameters such as total energy, density, and radial distribution functions to understand the polymer-analyte interactions. researchgate.net

In another study, MD simulations were employed to investigate the reactivity of 3,5-dicyanothiophene with cyclic secondary amines in different solvents. acs.org These simulations helped to elucidate the role of the solvent in the observed reactivity trends. acs.org For this compound, MD simulations could be used to study its aggregation behavior, its interaction with solvents, and its potential to form ordered structures in the solid state, which would be relevant for applications in organic electronics.

Mechanistic Pathways and Reaction Barrier Calculations

Theoretical calculations are invaluable for elucidating reaction mechanisms and determining the energy barriers associated with chemical transformations. This knowledge is crucial for optimizing reaction conditions and designing new synthetic routes.

The synthesis of vinylthiophenes can be achieved through various methods, including the Wittig reaction, Horner-Wadsworth-Emmons reaction, and transition-metal-catalyzed cross-coupling reactions. vdoc.pub Theoretical studies can help to understand the intricate details of these reaction mechanisms. For example, DFT calculations can be used to model the transition states and intermediates involved in a reaction, providing a detailed picture of the reaction pathway.

While specific theoretical studies on the synthesis of this compound are scarce, research on related reactions provides a framework for understanding the potential mechanisms. For instance, DFT studies have been used to rationalize the trends observed in the catalytic hydrosilylation of alkenes, including 2-vinylthiophene. rsc.org Furthermore, the photochemical dimerization of 2-vinylthiophene derivatives has been investigated using theoretical calculations to understand the stereochemical outcome of the reaction. researchgate.net

In the context of the synthesis of this compound, theoretical calculations could be employed to investigate the mechanism of fluorination of a vinylthiophene precursor or the coupling of a difluoroethenyl synthon with a thiophene derivative. These studies would involve calculating the energies of reactants, products, intermediates, and transition states to map out the potential energy surface of the reaction.

Transition State Characterization

In computational chemistry, characterizing the transition state is crucial for understanding the mechanism and kinetics of a chemical reaction. For the synthesis of a substituted thiophene like this compound, computational methods can model the reaction pathway and identify the highest energy point, known as the transition state.

The synthesis of thiophene derivatives can follow several routes, such as the Paal-Knorr or Gewald synthesis. A computational investigation into the formation of this compound would first involve defining a plausible reaction mechanism. Researchers would then use quantum mechanical methods, most commonly Density Functional Theory (DFT), to map the potential energy surface of the reaction.

The process involves:

Geometry Optimization: The structures of the reactants, products, and intermediates are optimized to find their lowest energy conformations.

Transition State Search: Specialized algorithms are used to locate the saddle point on the potential energy surface that connects the reactants (or intermediates) to the products. This saddle point represents the transition state structure.

Frequency Analysis: Once a potential transition state is located, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., a bond being formed or broken).

By analyzing the energy of this transition state relative to the reactants, chemists can calculate the activation energy of the reaction. This provides critical insights into the reaction rate and feasibility under different conditions. For complex reactions, multiple pathways and transition states may be investigated to determine the most favorable route for synthesis.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR shifts)

Computational models are highly effective at predicting the spectroscopic signatures of molecules, which is invaluable for confirming their identity and understanding their electronic properties.

UV-Vis Spectroscopy: The prediction of ultraviolet-visible (UV-Vis) absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results can predict the absorption maxima (λmax) that would be observed in an experimental spectrum. mdpi.comelsevierpure.com For thiophene-based systems, functionals like B3LYP or CAM-B3LYP are often employed. elsevierpure.comresearchgate.net The calculations can also reveal the nature of these transitions, such as whether they are localized on the thiophene ring or involve charge transfer between the ring and the substituent group. elsevierpure.com

The table below illustrates the kind of data that would be generated from a TD-DFT calculation for this compound, showing the predicted absorption wavelengths and the nature of the electronic transitions.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Character |

|---|---|---|---|

| - | - | - | - |

| - | - | - | - |

Note: The data in this table is illustrative of typical computational output and not based on published results for this specific compound.

NMR Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. youtube.com The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating the 1H and 13C NMR chemical shifts of organic molecules. nyu.edunih.gov Calculations are often performed using functionals like B3LYP with basis sets such as 6-311G(d,p) or larger to achieve good accuracy. figshare.com The computed shielding tensors are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. These predictions are crucial for assigning peaks in experimental spectra and confirming the correct structure among possible isomers. youtube.comnyu.edu

The following interactive table shows representative predicted 1H and 13C NMR chemical shifts for this compound.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| - | - |

Note: The data in this table is illustrative of typical computational output and not based on published results for this specific compound. Predicted carbon shifts for fluorine-bearing carbons would show splitting (d), which is noted.

Structure-Property Relationships Derived from Computational Models

Key parameters derived from computational models include:

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and electronic excitation energy. researchgate.net The introduction of the difluoroethenyl substituent would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted thiophene, potentially altering the HOMO-LUMO gap and, consequently, its optical and electronic properties.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is useful for predicting how the molecule will interact with other species, such as in intermolecular interactions or reactions.

By systematically modifying the structure in a computational model (e.g., changing the substituent or its position) and calculating these properties, a direct relationship between structure and function can be established. nih.govresearchgate.net This predictive capability is a cornerstone of modern materials design, allowing for the in-silico screening of many candidate molecules before committing to their synthesis. researchgate.net

Advanced Materials Applications of 2 1,2 Difluoroethenyl Thiophene

Organic Electronics and Optoelectronics

The unique combination of a π-conjugated, electron-donating thiophene (B33073) core and an electron-accepting difluoroethenyl substituent makes 2-(1,2-difluoroethenyl)thiophene a versatile component for a wide array of organic electronic and optoelectronic devices.

Building Blocks for Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and low-cost electronics. nih.gov The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. Thiophene-based materials, particularly fused thiophene systems, are among the most promising semiconductors due to their structural rigidity and propensity for strong intermolecular π-π stacking, which facilitates efficient charge transport. nih.gov

The introduction of a vinylene or ethenylene linker between thiophene units, as in this compound, helps to enforce planarity in the resulting oligomers and polymers, a critical factor for achieving high mobility. researchgate.net Furthermore, the fluorine atoms on the ethenyl bridge can induce favorable molecular packing through non-covalent interactions, such as S···F and H···F contacts, which can enhance the electronic dimensionality and improve charge transport pathways. While research on 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) has shown that introducing anthracene (B1667546) groups can lead to high-performance single-crystal OFETs, the underlying principle of using functionalized dithienothiophene derivatives remains relevant. researchgate.net Single crystal OFETs based on 2,6-DADTT have demonstrated excellent electrical properties, with mobilities reaching as high as 1.26 cm² V⁻¹ s⁻¹ and high on/off ratios of 10⁶ to 10⁸. researchgate.net Fused thiophene molecules often exhibit p-type semiconductor behavior with significant hole mobilities. nih.gov For instance, thin films of highly fused ladder-type molecules incorporating thiophene and chromene units have shown hole mobilities up to 0.39 cm² V⁻¹ s⁻¹. nih.gov

Table 1: Performance of OFETs Based on Fused Thiophene Derivatives

| Compound | Mobility (µh) | On/Off Ratio | Deposition Method |

|---|---|---|---|

| Dithieno[2,3-b:2,3-d] thiophene | 0.05 cm² V⁻¹ s⁻¹ | > 10⁸ | Vacuum Process |

| trans-1,2-(dithieno[2,3-b:3′,2′-d]thiophene)ethane | 0.89 cm² V⁻¹ s⁻¹ | 4.6 x 10⁷ | Vacuum Process |

| TTCTTC (fused thiophene-chromene) | 0.39 cm² V⁻¹ s⁻¹ | - | - |

| 2,6-DADTT | 1.26 cm² V⁻¹ s⁻¹ | 10⁶ - 10⁸ | Single Crystal |

This table presents data for related fused thiophene compounds to illustrate the potential of this class of materials in OFETs. nih.govresearchgate.net

Components in Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology, and their performance relies heavily on the design of the emissive layer materials. beilstein-journals.org A common and effective strategy for creating efficient emitters is the donor-π-acceptor (D-π-A) molecular architecture. In this design, an electron-donating unit is linked to an electron-accepting unit via a π-conjugated bridge. This structure facilitates intramolecular charge transfer (ICT), which can lead to high fluorescence quantum yields and tunable emission colors. beilstein-journals.org

The this compound unit is an ideal candidate for constructing D-π-A molecules. The thiophene ring serves as the electron donor, while the difluoroethenyl group acts as a potent electron acceptor. This "push-pull" system can be incorporated into more complex molecules to create highly efficient emitters. Thienothiophenes, which are fused thiophene rings, are promising materials for constructing conjugated semiconductors for OLEDs. beilstein-journals.org

For example, a D-π-A compound, DMB-TT-TPA, was synthesized using a thieno[3,2-b]thiophene (B52689) (TT) core as the π-spacer, triphenylamine (B166846) (TPA) as the donor, and dimesitylboron (DMB) as the acceptor. beilstein-journals.org This molecule, when used as an emitter in a solution-processed OLED, exhibited impressive performance. beilstein-journals.org The device showed a low turn-on voltage of 2.9 V and achieved a maximum external quantum efficiency (EQE) of 4.61%. beilstein-journals.org The optical band gap of this material was calculated to be 2.52 eV, and it displayed high fluorescence quantum yields of 86% in solution and 41% in the solid state. beilstein-journals.org

Table 2: Performance of a Thienothiophene-Based OLED Emitter (DMB-TT-TPA)

| Parameter | Value |

|---|---|

| Maximum External Quantum Efficiency (EQE) | 4.61% |

| Maximum Power Efficiency | 6.70 lm/W |

| Maximum Current Efficiency | 10.6 cd/A |

| Turn-on Voltage | 2.9 V |

| Emission Maximum (EL) | 512 nm (Green) |

| Optical Band Gap (E_optic) | 2.52 eV |

Data from a solution-processed OLED using the D-π-A fluorophore DMB-TT-TPA. beilstein-journals.org

Conjugated Polymers and Oligomers for Organic Photovoltaics (OPVs)

In the field of organic photovoltaics (OPVs), the power conversion efficiency (PCE) is critically dependent on the open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF) of the device. The properties of the donor and acceptor materials in the bulk heterojunction (BHJ) active layer govern these parameters. Fluorination of conjugated polymers, particularly those containing thiophene units, has emerged as a highly effective strategy for boosting OPV performance. rsc.orgelsevierpure.comacs.org

The introduction of fluorine atoms, as in this compound, into a polymer backbone has several beneficial effects:

Lowering of the HOMO Energy Level: The strong electronegativity of fluorine lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the donor polymer. elsevierpure.comacs.org This leads to a larger energy difference between the donor's HOMO and the acceptor's LUMO, resulting in a higher Voc.

Enhanced Molecular Ordering: Fluorination can promote enhanced polymer aggregation and crystallinity. rsc.orgelsevierpure.com This improved molecular ordering facilitates more efficient charge transport through the active layer, contributing to a higher Jsc and FF.

Therefore, this compound is a highly promising monomer for the synthesis of advanced donor polymers for high-efficiency OPVs.

Design of Low-Bandgap Organic Semiconductors

The ability to tune the electronic bandgap of organic semiconductors is crucial for tailoring their properties to specific applications. For OPVs, a lower bandgap allows the material to absorb a broader range of the solar spectrum, leading to a higher Jsc. The D-A strategy is central to designing low-bandgap polymers. researchgate.netnih.gov

By copolymerizing an electron-donating monomer with an electron-accepting monomer, the resulting polymer can have a significantly smaller bandgap than either of the parent homopolymers. The this compound unit itself contains an internal D-A character. When this monomer is polymerized with other electron-donating or electron-accepting units, it provides a powerful handle for tuning the final polymer's electronic structure.

Polymer Chemistry and Polymerization Studies

The utility of this compound as a building block is predicated on its ability to be readily incorporated into polymer chains. Its chemical structure is well-suited for a variety of modern polymerization techniques.

Monomers for Polymerization

Polythiophenes are a major class of conducting polymers with applications in transistors, sensors, and solar cells due to their stability and electronic properties. nih.gov this compound can be used as a monomer to create novel polymers with tailored properties. The thiophene ring can be functionalized to allow for specific coupling reactions, and the vinyl group itself could potentially participate in certain polymerization schemes.

Several established polymerization methods are suitable for thiophene-based monomers:

Stille Coupling: This palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide is a workhorse in the synthesis of conjugated polymers. A di-halogenated or di-stannylated derivative of a polymer containing the this compound unit could be reacted with a suitable comonomer to build a D-A copolymer. researchgate.net

Suzuki Coupling: Another powerful palladium-catalyzed reaction, Suzuki coupling involves the reaction of a boronic acid or ester with an organohalide. nih.govrsc.org This method is widely used for its tolerance of various functional groups.

Direct Arylation Polymerization (DArP): This method offers a more atom-economical alternative to traditional cross-coupling reactions by forming C-C bonds directly between C-H and C-halogen bonds, reducing the need for pre-functionalized monomers. rsc.org

Oxidative Polymerization: Chemical or electrochemical oxidation of thiophene monomers, often using reagents like iron(III) chloride (FeCl₃), can produce polythiophenes. nih.gov While this method can sometimes lead to defects in the polymer chain, it is a straightforward way to synthesize these materials. nih.gov

The synthesis of monomers containing both aniline (B41778) and thiophene moieties has been explored for use in organic solar cells, with polymerization found to occur through the aniline units. researchgate.net The choice of polymerization method is critical as it influences the polymer's molecular weight, regioregularity, and ultimately, its performance in electronic devices. nih.gov

Regioregularity and Polymer Architecture Control

In the synthesis of conjugated polymers like polythiophenes, achieving a high degree of regioregularity is crucial for optimizing material properties. Regioregularity refers to the consistency of the orientation of monomer units within the polymer chain. For substituted thiophenes, three coupling orientations are possible during polymerization: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu

Polymers with a high percentage of HT couplings are termed "regioregular." This ordered structure allows the polymer backbone to adopt a more planar conformation, which enhances π-orbital overlap between adjacent thiophene rings. cmu.edu The consequence of this enhanced conjugation is a smaller bandgap, leading to improved electrical conductivity and charge carrier mobility, which are critical for applications in electronic and optoelectronic devices. nih.gov Conversely, regioirregular polymers, containing a random mix of couplings, have twisted backbones due to steric hindrance, which disrupts conjugation and diminishes electronic performance. cmu.edu

Several synthetic strategies are employed to control regioregularity, primarily using transition-metal-catalyzed cross-coupling reactions. nih.gov Key methods include:

Grignard Metathesis (GRIM) Polymerization: This method, often catalyzed by Nickel complexes like Ni(dppp)Cl₂, involves the reaction of a Grignard reagent formed from a dihalothiophene monomer. It is highly effective for producing poly(3-alkylthiophenes) (P3ATs) with HT content exceeding 98%. cmu.edu

Stille and Suzuki-Miyaura Coupling Polymerizations: These palladium-catalyzed reactions are also widely used to create well-defined polymer architectures. nih.gov

Direct Heteroarylation Polymerization (DHAP): This more recent method creates C-C bonds by activating C-H bonds, offering a more atom-economical route to regioregular polymers.

For a monomer like this compound, these principles would be equally important. The presence of the difluoroethenyl group, with its specific electronic and steric profile, would influence the polymerization process. The choice of catalyst and reaction conditions would be paramount in controlling the regioregularity and, consequently, the final electronic properties of the resulting polymer. nih.gov

Table 1: Comparison of Regioregular and Regioirregular Polythiophenes

| Property | Regioregular (High HT Content) | Regioirregular (Random Couplings) |

|---|---|---|

| Conformation | Planar backbone | Twisted backbone cmu.edu |

| Conjugation Length | Effective and extended | Disrupted cmu.edu |

| Bandgap | Lower | Higher cmu.edu |

| Conductivity | Higher | Lower |

| Crystallinity | Higher, forms ordered lamellar structures | Amorphous or less ordered nih.gov |

Functionalization of Polymer Side Chains

Functionalization is a key strategy for tuning the properties of polythiophenes, such as solubility, processability, and environmental stability, and for introducing new functionalities for sensing or self-assembly. This is typically achieved by attaching functional groups to a flexible alkyl side chain at the 3-position of the thiophene ring, which keeps the functional group from interfering with the conjugated polymer backbone. cmu.edu

There are two primary approaches to side-chain functionalization:

Pre-functionalization of the Monomer: A thiophene monomer bearing the desired functional group is synthesized first and then polymerized. This method is direct but can sometimes be complicated by the functional group interfering with the polymerization catalyst. cmu.edu

Post-polymerization Functionalization: A polymer with reactive "handles" on its side chains, such as poly[3-(bromoalkyl)thiophene], is synthesized first. The desired functional groups (e.g., azides, thiols, carboxylic acids, amines) are then introduced onto the polymer through chemical modification. cmu.educmu.edu This method allows for the creation of a variety of functional polymers from a single parent polymer. cmu.edu

In the case of this compound, the functional group is the difluoroethenyl moiety itself, located at the 2-position. This position is part of the polymer backbone, not a side chain. Therefore, the concept of "side-chain functionalization" in the traditional sense does not directly apply. The difluoroethenyl group is an integral part of the conjugated system, introduced to directly modify the electronic properties of the backbone through the strong electron-withdrawing nature of the fluorine atoms. Further functionalization would likely target the fluorine atoms or the vinyl group itself, representing a modification of the backbone rather than a side chain.

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. They are constructed from organic building blocks linked by strong covalent bonds. nih.gov Thiophene-based monomers are attractive for COF synthesis due to their electronic properties, making them suitable for applications in catalysis, gas storage, and electronics. researchgate.netnih.gov

The geometry of the monomer building blocks is critical for the successful synthesis of a highly crystalline COF. researchgate.net Typically, monomers with specific symmetries (e.g., C2, C3) are used to form extended, ordered networks. For example, 2,5-thiophenediboronic acid has been used as a "bent" ditopic building block in COF synthesis. nih.govnih.gov

While various thiophene derivatives have been successfully incorporated into COFs, there is no specific literature available detailing the use of this compound as a monomer in COF synthesis. Its unique geometry and the reactivity of the difluoroethenyl group would present distinct challenges and opportunities in the design and synthesis of novel COF structures. The electron-withdrawing nature of the substituent could imbue the resulting COF with unique electronic or catalytic properties. researchgate.net

Ligands in Nanocrystal Synthesis and Surface Passivation

Scientific literature providing specific examples of this compound being used as a ligand for nanocrystal synthesis or for surface passivation is not available. In principle, the thiophene ring's sulfur atom can coordinate to metal surfaces, and the π-system can interact with nanocrystals. Functional ligands play a critical role in controlling the size, shape, and stability of nanocrystals during their synthesis and in passivating their surfaces to prevent aggregation and enhance their photophysical properties.

Specialized Chemical Reagents and Intermediates in Synthesis

Thiophene and its derivatives are versatile intermediates in organic synthesis. nih.gov The thiophene ring can undergo various reactions, including electrophilic substitution and lithiation, making it a valuable scaffold for building complex molecules. orgsyn.org

The compound this compound is a specialized reagent where the electronic properties of the thiophene ring are significantly modified by the strongly electron-withdrawing difluoroethenyl group. This substituent would deactivate the thiophene ring towards traditional electrophilic substitution reactions. However, it would also make the vinylic protons and carbons susceptible to nucleophilic attack or addition, a reactivity pattern opposite to that of standard vinylthiophenes.

While general synthetic routes to substituted thiophenes are well-established, specific studies detailing the unique reactivity and application of this compound as a specialized reagent or intermediate are not prominent in the available literature. Its distinct electronic nature suggests potential utility in creating fluorinated organic materials and as a building block in polymer and medicinal chemistry.

Conclusion and Future Research Directions